molecular formula C9H18BNO4 B144304 1-N-Boc-pyrrolidin-2-ylboronic acid CAS No. 149682-75-7

1-N-Boc-pyrrolidin-2-ylboronic acid

Cat. No.: B144304
CAS No.: 149682-75-7
M. Wt: 215.06 g/mol
InChI Key: UIIUYLRUCQCTST-UHFFFAOYSA-N
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Description

1-N-Boc-pyrrolidin-2-ylboronic acid, also known as 1-(tert-butoxycarbonyl)-2-pyrrolidinylboronic acid, is a boronic acid derivative with the molecular formula C9H18BNO4 and a molecular weight of 215.06 g/mol . This compound is characterized by the presence of a boronic acid group and a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.

Preparation Methods

1-N-Boc-pyrrolidin-2-ylboronic acid can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with tert-butoxycarbonyl chloride to form the Boc-protected pyrrolidine. This intermediate is then reacted with a boronic acid derivative to yield this compound . The reaction conditions typically involve the use of an inert atmosphere and low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-N-Boc-pyrrolidin-2-ylboronic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)

Scientific Research Applications

1-N-Boc-pyrrolidin-2-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-Boc-pyrrolidin-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is due to the presence of the boronic acid group, which can interact with hydroxyl groups in biological molecules. The compound can also act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds through its interaction with palladium or other transition metals .

Comparison with Similar Compounds

1-N-Boc-pyrrolidin-2-ylboronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its Boc-protected pyrrolidine ring, which provides additional stability and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUYLRUCQCTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376284
Record name 1-N-Boc-pyrrolidin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149682-75-7
Record name 1-(1,1-Dimethylethyl) 2-borono-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149682-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Boc-pyrrolidin-2-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
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Synthesis routes and methods I

Procedure details

N-acetyl-gly-boroproline 5 was prepared according to the synthetic route of FIG. 1. Metallation of tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine, Sigma-Aldrich Co.) in THF with sec-butyllithium, followed by addition of trimethylborate gave 1-(tert-butoxycarbonyl)pyrrolidin-2-yl-2-boronic acid 1 after quenching with aqueous NaOH and extraction. Borate esterification with the (1S, 2S, 3R, 5S), (+)-pinanediol in methyl, tert-butyl ether (MTBE) gave borate ester 2. Acid hydrolysis of the BOC protecting group and selective crystallization in isopropyl alcohol gave (+)-pinane 1-pyrrolidin-2-yl-2-boronate 3. Coupling of 3 and N-acetyl glycine with EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and DiPEA (diisopropylethylamine gave the pinane borate of N-acetyl-gly-boroproline 4. Borate exchange of 4 with phenylboronic acid in MTBE and water gave N-acetyl-gly-boroproline 5.
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Synthesis routes and methods II

Procedure details

N-acetyl-gly-boroproline 5 was prepared from tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine, Aldrich), according to the synthetic route of FIG. 1 and Example 6. Metallation of N-t-BOC-pyrrolidine in THF with sec-butyllithium was followed by addition of trimethylborate to give 1-(tert-butoxycarbonyl)pyrrolidin-2-yl-2-boronic acid 1. Borate esterification with the single enantiomer, (+)-pinanediol in tert-butyl methyl ether (MTBE) gave pinane ester 2 (Coutts et al (1994) Tetrahedron Letters 35(29):5109-5112; Kelly et al (1993) Tetrahedron 49:1009-1016). Acid hydrolysis of the BOC group and selective crystallization gave (+)-pinane 1-pyrrolidin-2-yl-2-boronate 3. Coupling of 3 and N-acetyl glycine with EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide), and HOBt (1-hydroxybenzotriazole) gave the pinane borate of N-acetyl-gly-boroproline 4. Borate exchange of 4 with phenylboronic acid gave N-acetyl-gly-boroproline 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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